1-[[3-(Trifluoromethyl)phenyl]methyl]piperidin-4-amine;hydrochloride 1-[[3-(Trifluoromethyl)phenyl]methyl]piperidin-4-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2039759-65-2
VCID: VC7540414
InChI: InChI=1S/C13H17F3N2.ClH/c14-13(15,16)11-3-1-2-10(8-11)9-18-6-4-12(17)5-7-18;/h1-3,8,12H,4-7,9,17H2;1H
SMILES: C1CN(CCC1N)CC2=CC(=CC=C2)C(F)(F)F.Cl
Molecular Formula: C13H18ClF3N2
Molecular Weight: 294.75

1-[[3-(Trifluoromethyl)phenyl]methyl]piperidin-4-amine;hydrochloride

CAS No.: 2039759-65-2

Cat. No.: VC7540414

Molecular Formula: C13H18ClF3N2

Molecular Weight: 294.75

* For research use only. Not for human or veterinary use.

1-[[3-(Trifluoromethyl)phenyl]methyl]piperidin-4-amine;hydrochloride - 2039759-65-2

CAS No. 2039759-65-2
Molecular Formula C13H18ClF3N2
Molecular Weight 294.75
IUPAC Name 1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;hydrochloride
Standard InChI InChI=1S/C13H17F3N2.ClH/c14-13(15,16)11-3-1-2-10(8-11)9-18-6-4-12(17)5-7-18;/h1-3,8,12H,4-7,9,17H2;1H
Standard InChI Key PSCNCZFLBNWXBT-UHFFFAOYSA-N
SMILES C1CN(CCC1N)CC2=CC(=CC=C2)C(F)(F)F.Cl

Chemical Identity and Basic Properties

Molecular Characterization

The compound’s IUPAC name, 1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine hydrochloride, reflects its core structure: a piperidine ring substituted at the 1-position with a 3-(trifluoromethyl)benzyl group and at the 4-position with an amine group, neutralized by hydrochloric acid. Key identifiers include:

PropertyValueSource
CAS Number2039759-65-2
Molecular FormulaC13H18ClF3N2\text{C}_{13}\text{H}_{18}\text{ClF}_3\text{N}_2
Molecular Weight294.75 g/mol
SMILESC1CN(CCC1N)CC2=CC(=CC=C2)C(F)(F)F.Cl\text{C1CN(CCC1N)CC2=CC(=CC=C2)C(F)(F)F.Cl}
InChIKeyPSCNCZFLBNWXBT-UHFFFAOYSA-N

The trifluoromethyl group (CF3-\text{CF}_3) at the phenyl ring’s meta position introduces strong electron-withdrawing effects, which influence the compound’s electronic distribution and solubility. The hydrochloride salt form enhances stability and aqueous solubility compared to the free base, though specific solubility data remain unreported .

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of 1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine hydrochloride involves two primary steps:

  • Formation of the Piperidine-Amine Backbone: Piperidin-4-amine is functionalized at the 1-position via alkylation with 3-(trifluoromethyl)benzyl bromide or chloride under basic conditions .

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and handling properties.

Reaction Mechanisms and Conditions

The alkylation step typically employs a polar aprotic solvent (e.g., dimethylformamide) with a base such as potassium carbonate to deprotonate the piperidine nitrogen, facilitating nucleophilic substitution. The reaction temperature is maintained between 50–80°C to balance reaction rate and byproduct formation . The hydrochloride salt is precipitated by adding concentrated HCl to the reaction mixture, followed by recrystallization from ethanol or acetone.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity
Alkylation3-(Trifluoromethyl)benzyl bromide, K2_2CO3_3, DMF, 70°C65–75>90%
Salt FormationHCl (gaseous), EtOH, 0°C85–90>95%

Structural and Functional Analysis

Piperidine Ring Conformation

The piperidine ring adopts a chair conformation, with the 4-amine group occupying an equatorial position to minimize steric hindrance. The 3-(trifluoromethyl)benzyl substituent at the 1-position extends axially, creating a steric bulk that may influence binding interactions in biological systems.

Electronic Effects of the Trifluoromethyl Group

The CF3-\text{CF}_3 group’s strong electron-withdrawing nature deactivates the phenyl ring, reducing electrophilic substitution reactivity. This property enhances metabolic stability in pharmaceutical contexts, as the group resists oxidative degradation by cytochrome P450 enzymes .

Hydrogen Bonding and Solubility

Comparison with Related Piperidine Derivatives

1-[2-(Methylamino)ethyl]-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine

This analog (PubChem CID 137647272) incorporates a methylaminoethyl side chain, increasing molecular weight to 315.38 g/mol . The additional amine group enhances hydrogen-bonding capacity but reduces blood-brain barrier permeability due to higher polarity .

N-(4-Fluorophenyl)piperidin-4-amine

In contrast, N-(4-fluorophenyl)piperidin-4-amine (CAS 38043-08-2) lacks the trifluoromethyl group, resulting in a lower molecular weight (194.25 g/mol) and altered electronic properties . The para-fluorine atom provides moderate electron withdrawal, but the absence of CF3-\text{CF}_3 reduces steric and metabolic stability .

Table 4: Structural and Physicochemical Comparisons

CompoundMolecular Weight (g/mol)XLogP3Hydrogen Bond Donors
Target Compound294.75~2.82
1-[2-(Methylamino)ethyl] Analog315.382.3 2
N-(4-Fluorophenyl)piperidin-4-amine194.25~2.12

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